molecular formula C15H12N2O2 B11862556 3-Hydroxy-2-(4-methylphenyl)-1,8-naphthyridin-4(1H)-one CAS No. 652973-91-6

3-Hydroxy-2-(4-methylphenyl)-1,8-naphthyridin-4(1H)-one

Cat. No.: B11862556
CAS No.: 652973-91-6
M. Wt: 252.27 g/mol
InChI Key: RFOFNSHXWSWOFS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(p-tolyl)-1,8-naphthyridin-4(1H)-one is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring This specific compound features a hydroxy group at the 3-position, a p-tolyl group at the 2-position, and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(p-tolyl)-1,8-naphthyridin-4(1H)-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For example, a precursor containing a pyridine ring and a benzene ring can be subjected to cyclization reactions in the presence of catalysts and solvents to form the naphthyridine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(p-tolyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The p-tolyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Hydroxy-2-(p-tolyl)-1,8-naphthyridin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(p-tolyl)-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The hydroxy and keto groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1,8-naphthyridine: Lacks the p-tolyl group, resulting in different chemical properties.

    4-Hydroxy-2-(p-tolyl)-1,8-naphthyridine: Similar structure but with the hydroxy group at a different position.

    3-Hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one: Contains a phenyl group instead of a p-tolyl group.

Uniqueness

3-Hydroxy-2-(p-tolyl)-1,8-naphthyridin-4(1H)-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity and may influence its interaction with biological targets.

Properties

CAS No.

652973-91-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-hydroxy-2-(4-methylphenyl)-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C15H12N2O2/c1-9-4-6-10(7-5-9)12-14(19)13(18)11-3-2-8-16-15(11)17-12/h2-8,19H,1H3,(H,16,17,18)

InChI Key

RFOFNSHXWSWOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=C(N2)N=CC=C3)O

Origin of Product

United States

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